2,5-双(三氟甲基)-1,3,4-恶二唑

描述

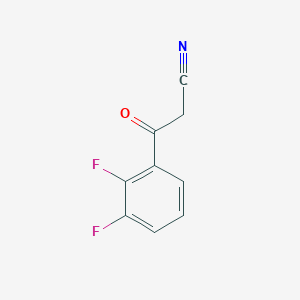

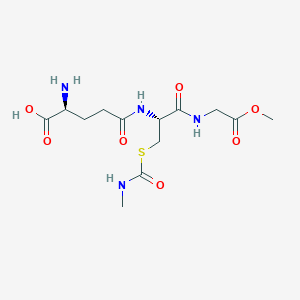

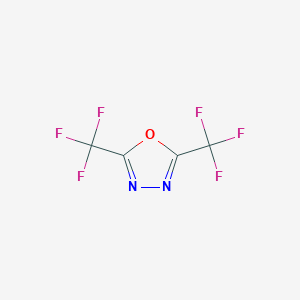

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a part of the 1,3,4-oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The trifluoromethyl groups attached to this ring significantly influence its reactivity and stability .

Synthesis Analysis

The synthesis of derivatives of 1,3,4-oxadiazole, such as 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, often involves the reaction of appropriate precursors under specific conditions. For instance, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, showcasing the reactivity of the oxadiazole ring towards nucleophilic substitution . Another example is the optimized two-step synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, which demonstrates the versatility of the oxadiazole core in forming various substituted compounds .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the ring. Trifluoromethyl groups, for example, can lead to strong electronic effects due to the electronegativity of fluorine atoms. This can result in unique intra- and intermolecular interactions, such as C–H⋯F and C–F⋯π interactions, which can affect the crystal packing and stability of the compounds .

Chemical Reactions Analysis

The reactivity of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole can be explored through its reactions with various reagents. For example, the reaction with primary amines to form triazoles indicates that the oxadiazole ring can act as an electrophile in nucleophilic aromatic substitution reactions . Additionally, the synthesis of energetic materials by introducing nitro groups to the oxadiazole ring further demonstrates the chemical versatility of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole derivatives are of significant interest. High crystal densities and thermal stabilities are often reported for these compounds, making them suitable for applications in materials science, such as in the development of energetic materials . The presence of trifluoromethyl groups can also enhance the energetic performance of these compounds, as seen in the construction of trinitromethyl substituted β-bis(1,2,4-oxadiazole) . Furthermore, the study of their luminescence properties, as in the case of copper-mediated conversion of oxadiazole derivatives, reveals potential applications in optoelectronics .

科学研究应用

改进的合成和表征

Grünebaum 等人 (2016) 描述了 2,5-双(三氟甲基)-1,3,4-恶二唑的改进合成方法,重点是将其转化为相应的 1,2,4-三唑。该论文使用核磁共振光谱、差示扫描量热法和单晶 X 射线衍射突出了化合物的结构和热力学性质。这些细节对于理解材料的性质和在包括材料科学和化学在内的各个领域的潜在应用至关重要 Grünebaum 等人,2016。

电子传输和发光特性

陈和陈 (2004) 通过合成具有 2,5-双(三氟甲基)-1,3,4-恶二唑片段的共聚(芳基醚)探索了芳香恶二唑的电子亲和力。该研究考察了这些材料的光学和电化学性质,这对于在电子器件和材料科学中的应用至关重要 陈和陈,2004。

高能材料特性

田等人 (2017) 研究了以双(1,3,4-恶二唑)为特色的高能化合物的合成,重点介绍了它们的稳定性、热学性质和作为不敏感高能材料的潜在应用。这项研究对于国防和航空航天工业的应用可能具有重要意义 田等人,2017。

电子和光学应用

用于 OLED 的电子传输材料

刘等人 (2007) 专注于新型恶二唑衍生物的合成和表征,研究了它们的热学、光学和电化学性质。这些衍生物显示出作为有机光电器件的电子传输材料的潜力,突出了它们在开发先进显示技术中的潜力 刘等人,2007。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6N2O/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZONKZTJJLSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371177 | |

| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1868-48-0 | |

| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole?

A1: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound with the molecular formula C4F6N2O and a molecular weight of 206 g/mol []. Spectroscopic data shows a boiling point of 65°C. 13C NMR (CDCl3, 100 MHz) displays peaks at δ 115.83 (q, 1JCF = 272.9 Hz) and 156.9 (q, 2JCF = 46.2 Hz), while 19F NMR (CDCl3, 300 MHz; external CFCl3 reference) exhibits a peak at δ -67.1. The refractive index (nD20) is reported as 1.3045 [].

Q2: What are the primary applications of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole in organic synthesis?

A2: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole serves as a versatile reagent in cycloaddition reactions, acting as a precursor for various bis(trifluoromethyl) heterocycles []. These include: * 1,2,4-triazoles: Formed through reactions with primary amines. [, , , ]* s-Tetrazines: Synthesized via specific reaction pathways. []* Furans and 4H-pyrans: Accessible through tailored cycloaddition strategies. []

Q3: How does 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole react with strained olefins like norbornenes?

A3: This compound readily undergoes cycloaddition reactions with the strained olefinic bonds of norbornenes, resulting in the formation of functionalized polynorbornanes []. The reaction proceeds efficiently under classical heating conditions compared to microwave-assisted methods.

Q4: How does the reaction mechanism of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole with cyclic dienes differ from that with acyclic dienes?

A4: In reactions with 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole:

- Cyclic dienes (conjugated and unconjugated): The retro [3+2] step (N2 extrusion) requires higher activation energy to form the carbonyl ylide compared to acyclic dienes [].

- Acyclic dienes (unconjugated): The retro [3+2] step proceeds with lower activation energy [].

Q5: What factors influence the polarity of the cycloaddition steps in reactions involving 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole?

A5: Two primary factors impact the polarity of both intermolecular and intramolecular cycloaddition steps in reactions involving 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole and dienes:

- Heteroatom Nature: The type of heteroatom present within the diene molecule significantly influences electron distribution and reactivity, ultimately impacting the cycloaddition polarity [].

- Cyclic Diene Size: The size of the cyclic diene plays a crucial role in electron distribution and reactivity, affecting the overall polarity of the cycloaddition reactions [].

Q6: Which functional groups are compatible with the reaction conditions used with 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole?

A7: Several functional groups demonstrate compatibility with the reaction conditions employed alongside 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole []: * Esters* Imides* Phthalimides* Piperidyls* Carboxylic Acids

Q7: Are there specific examples of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole's use in synthesizing rigid molecular scaffolds?

A8: Yes, 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole has been successfully utilized in the synthesis of rigid chromophore-spacer-chromophore dyads and three-armed triads. This was achieved by employing a 1,3-dipolar cycloaddition protocol with ring-fused cyclobutene epoxides and subsequent dehydrogenation steps to regenerate the desired polyaromatic hydrocarbon (PAH) chromophores within a rigid alicyclic scaffold [].

Q8: Is there any computational chemistry data available for reactions involving 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole?

A9: Yes, computational studies at the AM1 level have been conducted on the reaction of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole with 7-tert-butoxynorbornadiene. These studies provided insights into cage formation mechanisms and the stereochemistry of the resulting adducts [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)